![molecular formula C17H18N4O5 B2855366 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034227-42-2](/img/structure/B2855366.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is an organic compound that is characterized by its unique chemical structure, which incorporates a benzo[d]oxazol-2-one moiety and an oxadiazole ring. This compound's unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. These steps can include:
Formation of the benzo[d]oxazol-2-one ring: : The benzo[d]oxazol-2-one ring can be synthesized starting from substituted anilines. These undergo cyclization with carbonyl reagents under acidic or basic conditions.
Synthesis of the 1,2,4-oxadiazole ring: : The 1,2,4-oxadiazole ring can be prepared through a cyclization reaction involving nitriles and hydrazides, typically in the presence of an acid catalyst.
Linking of the rings: : The two heterocyclic rings are linked via an amide bond formation. This step involves the condensation of the benzo[d]oxazol-2-one moiety with an appropriate amine containing the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for larger scale reactions. High-efficiency reagents and catalysts, along with optimized temperature and pressure conditions, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially targeting the benzo[d]oxazol-2-one moiety.
Reduction: : Reduction reactions can modify the oxadiazole ring, leading to hydrogenated derivatives.
Substitution: : Substitution reactions can introduce various functional groups onto the compound, enabling derivatization and the study of structure-activity relationships.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: : Various halogenating agents and nucleophiles can be employed to introduce or substitute groups.
Major Products
Reactions can yield a variety of products depending on the reagents and conditions. For example, oxidation might produce sulfoxides, while reduction can yield alcohols.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Employed in biochemical assays to probe enzyme functions.
Medicine: : Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: : Utilized in the production of materials with specific properties.
Mechanism of Action
The compound exerts its biological effects through interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind effectively, thereby modulating biological pathways. For instance, it might inhibit or activate enzymes crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-oxobenzo[d]oxazole derivatives
1,2,4-oxadiazole derivatives
Uniqueness
This compound's uniqueness lies in its combined structure of benzo[d]oxazol-2-one and 1,2,4-oxadiazole. The presence of these two functional groups in one molecule offers distinct interactions compared to other similar compounds, providing unique properties and activities.
This should provide a comprehensive overview of the compound, covering its synthesis, reactivity, and applications. Anything more specific you want to dive into?
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c22-14(10-21-12-3-1-2-4-13(12)25-17(21)23)18-9-15-19-16(20-26-15)11-5-7-24-8-6-11/h1-4,11H,5-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXCBKOPYQJHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
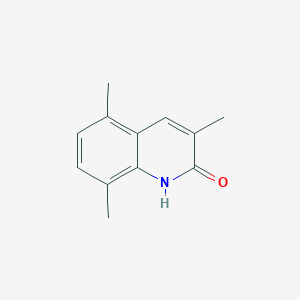
![ethyl 4-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2855285.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2855286.png)
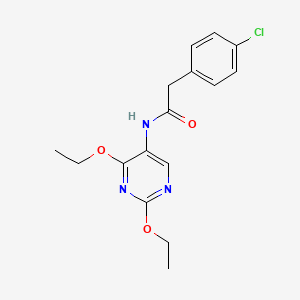
![N-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2855290.png)
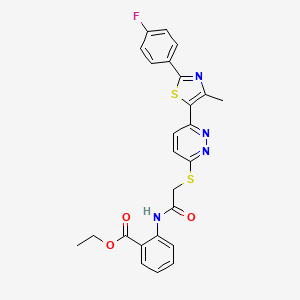
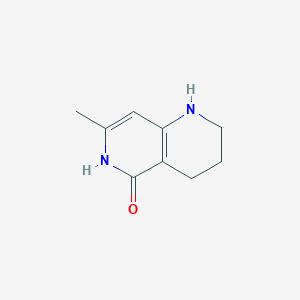
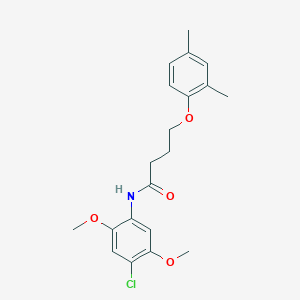
![N-[(2,4-difluorophenyl)methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2855296.png)
![4-fluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2855301.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2855302.png)
![1,2,3,4,5-Pentafluoro-6-[2-(4-fluorosulfonyloxyanilino)-2-oxoethyl]benzene](/img/structure/B2855303.png)
![2-({1-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2855305.png)
![N-(2-(1H-indol-3-yl)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855306.png)
